4-(3,4-Difluorophenoxy)aniline

Descripción

BenchChem offers high-quality 4-(3,4-Difluorophenoxy)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3,4-Difluorophenoxy)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

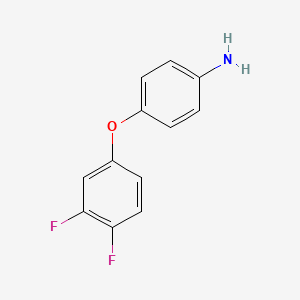

Structure

3D Structure

Propiedades

IUPAC Name |

4-(3,4-difluorophenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2NO/c13-11-6-5-10(7-12(11)14)16-9-3-1-8(15)2-4-9/h1-7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUXWEGLCUFEKGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649868 | |

| Record name | 4-(3,4-Difluorophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383126-84-9 | |

| Record name | 4-(3,4-Difluorophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Synthesis and Characterization of 4-(3,4-Difluorophenoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the versatile chemical intermediate, 4-(3,4-Difluorophenoxy)aniline. This compound is of significant interest in medicinal chemistry and materials science due to the presence of the difluorophenoxy moiety, which can impart unique electronic and conformational properties to target molecules. This document outlines a probable synthetic route, detailed experimental protocols, and the expected analytical characterization of the final product, presented in a clear and accessible format for laboratory application.

Core Compound Properties

| Property | Value |

| CAS Number | 383126-84-9 |

| Molecular Formula | C₁₂H₉F₂NO |

| Molecular Weight | 221.21 g/mol |

| Appearance | Off-white to light brown solid |

| Purity | Typically ≥98% |

Synthesis of 4-(3,4-Difluorophenoxy)aniline

The synthesis of 4-(3,4-Difluorophenoxy)aniline can be achieved through a two-step process, commencing with a nucleophilic aromatic substitution reaction, followed by the reduction of a nitro intermediate. This synthetic strategy is widely employed for the preparation of diaryl ethers.

Logical Workflow for Synthesis

Caption: Synthetic workflow for 4-(3,4-Difluorophenoxy)aniline.

Experimental Protocol

Step 1: Synthesis of 1-(3,4-Difluorophenoxy)-4-nitrobenzene

-

To a solution of 3,4-difluorophenol (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.

-

Add 1-chloro-4-nitrobenzene (1.0 eq) to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-(3,4-difluorophenoxy)-4-nitrobenzene.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of 4-(3,4-Difluorophenoxy)aniline

-

To a solution of 1-(3,4-difluorophenoxy)-4-nitrobenzene (1.0 eq) in a mixture of ethanol and water, add iron powder (Fe, 5.0 eq) and ammonium chloride (NH₄Cl, 5.0 eq).

-

Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, cool the reaction mixture and filter it through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 4-(3,4-difluorophenoxy)aniline.

-

Further purification can be achieved by column chromatography or recrystallization to yield the final product.

Characterization Data

The structural confirmation of the synthesized 4-(3,4-Difluorophenoxy)aniline is performed using various spectroscopic techniques.

Spectroscopic Data Summary

| Technique | Expected Observations |

| ¹H NMR (CDCl₃, 400 MHz) | Aromatic protons will appear in the range of δ 6.7-7.2 ppm. The protons on the aniline ring will likely appear as two doublets, while the protons on the difluorophenoxy ring will show more complex splitting patterns due to fluorine coupling. A broad singlet corresponding to the -NH₂ protons is also expected. |

| ¹³C NMR (CDCl₃, 100 MHz) | Aromatic carbons will be observed in the range of δ 110-160 ppm. The carbons directly attached to fluorine will appear as doublets with large coupling constants (JC-F). |

| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ is expected at m/z = 221. An [M+H]⁺ peak at m/z = 222 may also be observed depending on the ionization method used. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-O-C stretching of the ether linkage (around 1200-1250 cm⁻¹), and C-F stretching (around 1100-1300 cm⁻¹) are expected. |

Experimental Workflow for Characterization

Caption: Workflow for the characterization of 4-(3,4-Difluorophenoxy)aniline.

Safety Information

It is imperative to handle all chemicals with appropriate safety precautions. 4-(3,4-Difluorophenoxy)aniline should be handled in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

This guide provides a foundational understanding of the synthesis and characterization of 4-(3,4-Difluorophenoxy)aniline. Researchers are encouraged to adapt and optimize the described protocols to suit their specific laboratory conditions and requirements.

A Technical Guide to the Physicochemical Properties of 4-(3,4-Difluorophenoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3,4-Difluorophenoxy)aniline is a substituted diaryl ether amine that serves as a valuable building block in medicinal chemistry and materials science. Its structure, featuring a difluorinated phenyl ring linked to an aminophenyl group via an ether bond, imparts specific electronic and conformational properties that are of significant interest in the design of novel bioactive molecules and functional materials. The fluorination pattern can enhance metabolic stability, binding affinity, and membrane permeability, while the aniline moiety provides a key reactive handle for further synthetic elaboration.

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(3,4-Difluorophenoxy)aniline. It includes a summary of known and predicted data, detailed experimental protocols for the determination of key parameters, and logical workflows for its synthesis and characterization. This document is intended to serve as a foundational resource for researchers utilizing this compound in their work.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 4-(3,4-Difluorophenoxy)aniline. Due to a lack of publicly available experimental data for several parameters, computationally predicted values are provided where necessary and are clearly indicated. These predictions offer valuable estimations for experimental design.

| Property | Value | Source(s) |

| Identifiers | ||

| CAS Number | 383126-84-9 | [1][2] |

| Molecular Formula | C₁₂H₉F₂NO | [1][2] |

| Molecular Weight | 221.21 g/mol | [1] |

| General Characteristics | ||

| Physical Form | Solid, semi-solid, lump, or liquid | |

| Purity (Typical) | ≥95% | |

| Storage Conditions | Keep in a dark place, sealed in dry, room temp. | |

| Quantitative Properties | ||

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Water Solubility | Data not available (Predicted: Low) | |

| pKa (Anilinium Ion) | Data not available (Predicted: ~3.5 - 4.5) | |

| logP (Octanol-Water) | Data not available (Predicted: ~3.0 - 3.5) |

Experimental Protocols

Detailed methodologies for determining the principal physicochemical properties of 4-(3,4-Difluorophenoxy)aniline are provided below. These are generalized standard procedures adaptable for this specific compound.

Melting Point Determination

Apparatus: Mel-Temp or similar capillary melting point apparatus.

Procedure:

-

Sample Preparation: Place a small amount of finely powdered, dry 4-(3,4-Difluorophenoxy)aniline onto a watch glass. Tamp the open end of a capillary tube into the powder until 2-3 mm of the sample is packed into the sealed end.

-

Apparatus Setup: Insert the capillary tube into the heating block of the apparatus.

-

Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/minute) to find a rough range. Allow the apparatus to cool significantly before the next step.

-

Accurate Determination: Set the apparatus to heat rapidly to about 20 °C below the approximate melting point found. Then, adjust the heating rate to a slow ramp of 1-2 °C per minute.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting point is reported as the range T₁ - T₂. For a pure compound, this range should be narrow (0.5-2.0 °C).

Thermodynamic Solubility Determination (Shake-Flask Method)

Apparatus: Analytical balance, vials with screw caps, orbital shaker or rotator, centrifuge, syringe filters (e.g., 0.22 µm PTFE), and a validated analytical method for quantification (e.g., HPLC-UV).

Procedure:

-

Preparation: Add an excess amount of solid 4-(3,4-Difluorophenoxy)aniline to a series of vials. The excess should be sufficient to ensure a saturated solution with visible solid remaining after equilibration.

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., water, buffer at a specific pH, organic solvents) to each vial.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Shake the vials for a sufficient duration (typically 24-72 hours) to ensure thermodynamic equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For fine suspensions, centrifuge the vials at high speed.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

-

Quantification: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument. Analyze the concentration using the pre-validated HPLC-UV or other appropriate method. The measured concentration is the thermodynamic solubility.

pKa Determination (Potentiometric Titration)

Apparatus: Calibrated pH meter with an electrode, automatic titrator or manual burette, magnetic stirrer, and a jacketed titration vessel for temperature control.

Procedure:

-

Solution Preparation: Accurately weigh a sample of 4-(3,4-Difluorophenoxy)aniline and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) if sparingly soluble in water. Dilute this solution with water to a known volume to achieve a final concentration of approximately 1-10 mM. The co-solvent percentage should be kept low and constant.

-

Titration Setup: Place the solution in the titration vessel, immerse the pH electrode and the titrant delivery tube. Stir the solution gently. Purge the solution with nitrogen to remove dissolved CO₂.

-

Titration: As 4-(3,4-Difluorophenoxy)aniline is a weak base, titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments.

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the resulting sigmoid curve. The pH at the half-equivalence point is equal to the pKa of the conjugate acid (the anilinium ion).

Octanol-Water Partition Coefficient (logP) Determination (Shake-Flask Method)

Apparatus: Separatory funnel or vials, orbital shaker, centrifuge, and a validated analytical method for quantification (e.g., HPLC-UV).

Procedure:

-

Solvent Saturation: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing the layers to separate overnight.

-

Sample Preparation: Prepare a stock solution of 4-(3,4-Difluorophenoxy)aniline in the n-octanol-saturated water. The concentration should be within the analytical detection limits.

-

Partitioning: Add a known volume of the aqueous stock solution and an equal volume of the water-saturated n-octanol to a vial.

-

Equilibration: Seal the vial and shake it gently on an orbital shaker for several hours to allow for complete partitioning between the two phases. Avoid vigorous shaking that can lead to emulsion formation.

-

Phase Separation: Centrifuge the vial to ensure a clean separation of the aqueous and organic layers.

-

Quantification: Carefully sample both the aqueous and n-octanol layers. Determine the concentration of the analyte in each phase (C_octanol and C_water) using a suitable analytical method.

-

Calculation: The partition coefficient (P) is the ratio of the concentrations. The logP is then calculated as: logP = log₁₀(C_octanol / C_water)

Synthetic and Analytical Workflows

Visual diagrams are provided below to illustrate a common synthetic route to 4-(3,4-Difluorophenoxy)aniline and a general workflow for its physicochemical characterization.

References

The Versatility of 4-(3,4-Difluorophenoxy)aniline: A Cornerstone in Modern Kinase Inhibitor Drug Discovery

For Immediate Release

[City, State] – December 27, 2025 – In the intricate world of medicinal chemistry, the identification and utilization of versatile molecular scaffolds are paramount to the successful development of novel therapeutics. Among these, 4-(3,4-difluorophenoxy)aniline has emerged as a critical building block, particularly in the design of potent and selective kinase inhibitors that form the backbone of many targeted cancer therapies. This technical guide delves into the multifaceted applications of this compound, offering insights for researchers, scientists, and drug development professionals.

The strategic incorporation of the 4-(3,4-difluorophenoxy)aniline moiety into drug candidates is primarily driven by its ability to engage in key interactions within the ATP-binding pocket of various kinases. The difluorophenoxy group can form crucial hydrogen bonds and hydrophobic interactions, while the aniline portion serves as a versatile anchor for further chemical elaboration, enabling the fine-tuning of a compound's pharmacological profile.

A Scaffold for Potent Kinase Inhibition

This building block is a key component in a number of clinically approved and investigational kinase inhibitors targeting critical nodes in oncogenic signaling pathways. Its utility is showcased in the development of inhibitors for key kinases such as MEK, BRAF, EGFR, and VEGFR-2.

MEK Inhibition: The Trametinib Story

The RAS/RAF/MEK/ERK pathway is a central signaling cascade that, when dysregulated, drives the proliferation of numerous cancers.[1] Trametinib, a highly potent and selective allosteric inhibitor of MEK1 and MEK2, prominently features the 4-(3,4-difluorophenoxy)aniline core.[2] Its clinical success in the treatment of BRAF-mutant melanoma underscores the therapeutic potential unlocked by this scaffold.[3]

Targeting BRAF, EGFR, and VEGFR-2

Beyond MEK, the 4-(3,4-difluorophenoxy)aniline scaffold has been instrumental in the development of inhibitors targeting other key kinases. Derivatives have shown significant activity against BRAF, a serine/threonine kinase frequently mutated in melanoma, as well as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both crucial drivers of tumor growth and angiogenesis.[4][5] The adaptability of the aniline moiety allows for the synthesis of diverse libraries of compounds, facilitating the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against these targets.[6]

Quantitative Analysis of Inhibitory Activity

The potency of kinase inhibitors derived from 4-(3,4-difluorophenoxy)aniline is typically quantified by their half-maximal inhibitory concentration (IC50). The following tables summarize the reported inhibitory activities of representative compounds against their respective kinase targets.

| Compound Class | Target Kinase | Representative IC50 (nM) | Reference |

| Pyridopyrimidine | MEK1 | 0.92 | [2] |

| Pyridopyrimidine | MEK2 | 1.8 | [2] |

| 4-Anilinoquinazoline | EGFR | 3.2 | [7] |

| 4-Anilinoquinazoline | VEGFR-2 | Potent Inhibition | [4] |

| Dianilinopyrimidine | EGFRwt | 560 (for compound 4c) | [8] |

Table 1: In Vitro Kinase Inhibitory Activity of 4-(3,4-Difluorophenoxy)aniline Derivatives.

| Cell Line | Compound Class | Representative IC50 (µM) | Reference |

| A549 (Lung Carcinoma) | Dianilinopyrimidine (Compound 4c) | 0.56 | [8] |

| PC-3 (Prostate Cancer) | Dianilinopyrimidinen (Compound 4c) | 2.46 | [8] |

| HepG2 (Hepatocellular Carcinoma) | Dianilinopyrimidine (Compound 4c) | 2.21 | [8] |

| HepG2 (Hepatocellular Carcinoma) | 4-Anilinoquinazoline (Compound 6m) | 8.3 | [7] |

Table 2: Cell-Based Antiproliferative Activity of 4-(3,4-Difluorophenoxy)aniline Derivatives.

Key Signaling Pathways Targeted

The therapeutic efficacy of these inhibitors stems from their ability to modulate critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

Experimental Protocols

The synthesis of kinase inhibitors incorporating the 4-(3,4-difluorophenoxy)aniline scaffold and the subsequent evaluation of their biological activity involve standardized laboratory procedures.

General Synthesis of 4-Anilinoquinazoline Derivatives

A common synthetic route to 4-anilinoquinazoline derivatives involves the nucleophilic aromatic substitution of a 4-chloroquinazoline with 4-(3,4-difluorophenoxy)aniline.[9]

Materials:

-

4-Chloroquinazoline

-

4-(3,4-Difluorophenoxy)aniline hydrochloride

-

Isopropanol

-

Triethylamine (or other suitable base)

Procedure:

-

To a round-bottom flask, add 4-chloroquinazoline (1.0 mmol) and 4-(3,4-difluorophenoxy)aniline hydrochloride (1.1 mmol).[9]

-

Add isopropanol as the solvent.[9]

-

Add triethylamine (1.5 mmol) to neutralize the hydrochloride salt.[9]

-

Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).[9]

-

Upon completion, cool the reaction mixture to room temperature.[9]

-

If a precipitate forms, collect the solid by filtration. Otherwise, concentrate the mixture under reduced pressure.[9]

-

Purify the crude product by silica gel column chromatography to yield the desired N-(4-(3,4-difluorophenoxy)phenyl)quinazolin-4-amine.[9]

In Vitro Kinase Assay (General Protocol)

The inhibitory activity of the synthesized compounds against their target kinases is determined using in vitro kinase assays. These assays typically measure the transfer of phosphate from ATP to a substrate peptide by the kinase.[10][11]

Materials:

-

Recombinant human kinase (e.g., VEGFR-2, EGFR)

-

Kinase assay buffer

-

ATP

-

Substrate (e.g., Poly(Glu, Tyr) 4:1)

-

Test compound (inhibitor)

-

96-well plates

-

Luminescence-based detection reagent (e.g., Kinase-Glo®)

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the kinase, substrate, and test compound to the appropriate wells. Include positive (no inhibitor) and blank (no enzyme) controls.[10]

-

Initiate the kinase reaction by adding ATP.[10]

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 45 minutes).[10]

-

Stop the reaction and measure the amount of ATP remaining or ADP produced using a luminescence-based detection reagent.[10]

-

Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.[12]

Conclusion

4-(3,4-Difluorophenoxy)aniline has solidified its position as a privileged scaffold in medicinal chemistry, enabling the development of a new generation of targeted therapies. Its favorable physicochemical properties and synthetic tractability have made it a go-to building block for researchers aiming to design potent and selective kinase inhibitors. The continued exploration of novel derivatives based on this core structure holds immense promise for the future of cancer treatment and the broader field of drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Design, synthesis, and biological evaluation of novel 4-anilinoquinazoline derivatives bearing amino acid moiety as potential EGFR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. benchchem.com [benchchem.com]

Spectroscopic Profile of 4-(3,4-Difluorophenoxy)aniline: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-(3,4-Difluorophenoxy)aniline, a key intermediate in pharmaceutical research and development. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Core Spectroscopic Data

The structural characterization of 4-(3,4-Difluorophenoxy)aniline is supported by a range of spectroscopic techniques. The following sections and tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and expected IR spectroscopy results.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of 4-(3,4-Difluorophenoxy)aniline.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.13 | d | 7.3 | 1H | Ar-H |

| 7.05 | t | 7.7 | 1H | Ar-H |

| 6.92-7.02 | m | 7.1 | 3H | Ar-H |

| 6.84 | d | 8.8 | 1H | Ar-H |

| 6.79 | t | 7.4 | 1H | Ar-H |

| 3.79 | s | - | 3H | -NH₂ (exchangeable) |

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 155.2 | Ar-C |

| 143.4 | Ar-C |

| 136.4 | Ar-C |

| 130.9 | Ar-C |

| 127.0 | Ar-C |

| 125.5 | Ar-C |

| 122.3 | Ar-C |

| 120.2 | Ar-C |

| 115.4 | Ar-C |

| 114.9 | Ar-C |

| 55.9 | Ar-C (C-N) |

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a compound, confirming its molecular weight and elemental composition.

| Technique | Ionization Mode | [M+H]⁺ (m/z) |

| ESI | Positive | 214 |

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3400-3200 | N-H (amine) | Symmetric & Asymmetric stretching |

| 3100-3000 | C-H (aromatic) | Stretching |

| 1620-1580 | C=C (aromatic) | Stretching |

| 1520-1480 | N-H (amine) | Bending |

| 1250-1200 | C-O-C (aryl ether) | Asymmetric stretching |

| 1100-1000 | C-F (aryl fluoride) | Stretching |

Experimental Protocols

The following protocols describe the general procedures for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃), and tetramethylsilane (TMS) was used as an internal standard. For ¹H NMR, the chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00). For ¹³C NMR, the chemical shifts are reported in ppm relative to the solvent peak of CDCl₃ (δ 77.16).

Mass Spectrometry (MS)

Mass spectra were obtained using an electrospray ionization (ESI) source in positive ion mode. The sample was dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer. The data was collected over a mass range that included the expected molecular ion.

Infrared (IR) Spectroscopy

A Fourier-transform infrared (FTIR) spectrometer would be used to record the IR spectrum. The solid sample would be prepared as a KBr (potassium bromide) pellet or analyzed using an attenuated total reflectance (ATR) accessory. The spectrum would be recorded over the range of 4000-400 cm⁻¹.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like 4-(3,4-Difluorophenoxy)aniline.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of 4-(3,4-Difluorophenoxy)aniline.

A Technical Guide to 4-(3,4-Difluorophenoxy)aniline for Researchers and Drug Development Professionals

An In-depth Review of Commercial Availability, Purity, Synthesis, and Analytical Methodologies

Introduction

4-(3,4-Difluorophenoxy)aniline is a substituted aniline derivative that has garnered interest within the pharmaceutical and agrochemical research sectors. Its structural motif, featuring a difluorophenoxy group linked to an aniline core, makes it a valuable building block in the synthesis of more complex molecules, particularly as a scaffold in the development of kinase inhibitors.[1][2] The incorporation of fluorine atoms can significantly modulate the physicochemical properties of a molecule, such as lipophilicity and metabolic stability, which are critical parameters in drug design.[2] This technical guide provides a comprehensive overview of the commercial availability, purity standards, likely synthetic routes, and analytical methodologies for 4-(3,4-Difluorophenoxy)aniline, tailored for researchers, scientists, and professionals in drug development.

Commercial Availability and Purity

4-(3,4-Difluorophenoxy)aniline is readily available from a variety of commercial chemical suppliers. For researchers requiring this compound for synthesis or screening purposes, a summary of suppliers and their stated purities is provided below. It is important to note that purity levels can vary between batches and suppliers, and it is always recommended to request a certificate of analysis for lot-specific data.

| Supplier | Stated Purity | CAS Number |

| Sigma-Aldrich | 95% | 383126-84-9[3] |

| Capot Chemical | ≥ 98% | 383126-84-9 |

| BLD Pharm | Information available upon request (NMR, HPLC, LC-MS, UPLC data) | 383126-84-9[4] |

| Santa Cruz Biotechnology | Information available upon request (refer to Certificate of Analysis) | 383126-84-9[5] |

| Sunway Pharm | 97% | 383126-84-9 |

Synthesis and Purification

While specific, detailed synthetic procedures for 4-(3,4-Difluorophenoxy)aniline are not extensively published in peer-reviewed literature, its structure suggests a synthetic strategy involving the formation of a diaryl ether bond and a carbon-nitrogen bond. The two most probable industrial-scale synthetic routes are the Ullmann condensation and the Buchwald-Hartwig amination.

Representative Synthetic Pathways

A plausible two-step synthesis of 4-(3,4-Difluorophenoxy)aniline can be conceptualized. The first step would involve the formation of the diaryl ether, followed by the introduction of the amino group.

Method 1: Ullmann Condensation followed by Reduction

This pathway would involve the copper-catalyzed coupling of a nitrophenol with a dihalobenzene, followed by the reduction of the nitro group to an amine.

Method 2: Buchwald-Hartwig Amination

Alternatively, the synthesis could proceed via a palladium-catalyzed amination of a pre-formed diaryl ether.

Experimental Protocols

Below are representative, generalized protocols for the key reactions likely involved in the synthesis of 4-(3,4-Difluorophenoxy)aniline. These are illustrative and would require optimization for specific substrates and scales.

Representative Protocol for Ullmann Condensation:

A mixture of 4-nitrophenol, 1,2-difluoro-4-iodobenzene, a copper(I) catalyst (e.g., CuI), and a base (e.g., K2CO3 or Cs2CO3) in a high-boiling polar solvent (e.g., DMF or DMSO) would be heated under an inert atmosphere.[6][7] The reaction progress would be monitored by TLC or HPLC. Upon completion, the reaction mixture would be cooled, diluted with water, and extracted with an organic solvent. The organic layer would then be washed, dried, and concentrated. The subsequent reduction of the nitro group to an amine can be achieved using standard methods, such as iron powder in acidic solution or catalytic hydrogenation.

Representative Protocol for Buchwald-Hartwig Amination:

To a reaction vessel under an inert atmosphere would be added 1-bromo-4-(3,4-difluorophenoxy)benzene, a palladium catalyst (e.g., Pd2(dba)3), a suitable phosphine ligand (e.g., XPhos), and a base (e.g., sodium tert-butoxide).[8][9] An ammonia surrogate (e.g., benzophenone imine followed by hydrolysis) or an ammonia source would then be added in a suitable solvent (e.g., toluene or dioxane). The reaction mixture would be heated until the starting material is consumed, as monitored by TLC or HPLC. The workup would typically involve filtration, extraction, and purification by column chromatography.[8]

Purification

Purification of the final product is typically achieved through recrystallization or column chromatography on silica gel. The choice of solvent for recrystallization would depend on the solubility of the compound and its impurities. For column chromatography, a solvent system of ethyl acetate and hexanes is commonly employed for aniline derivatives.

Analytical Methodologies

The purity of 4-(3,4-Difluorophenoxy)aniline is primarily assessed using High-Performance Liquid Chromatography (HPLC) and its structure confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

A generalized reversed-phase HPLC method is suitable for the analysis of substituted anilines.[10]

Typical HPLC Parameters:

| Parameter | Value |

| Column | C18, 150 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile and water gradient |

| Detector | UV at 254 nm |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

This method can be adapted for specific applications, and for mass spectrometry compatibility, a volatile buffer such as ammonium formate can be used in the mobile phase.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of 4-(3,4-Difluorophenoxy)aniline. While specific spectral data should be obtained from the supplier or through analysis, the expected ¹H NMR spectrum would show signals corresponding to the aromatic protons on both phenyl rings and the amine protons. The ¹³C NMR would show distinct signals for each carbon atom, with the carbon atoms attached to fluorine exhibiting characteristic splitting patterns. Several suppliers, such as ChemicalBook and Capot Chemical, may provide NMR spectra upon request.[12][13]

Applications in Drug Development

The 4-anilinoquinazoline and 4-anilinoquinoline scaffolds are prominent in the design of protein kinase inhibitors.[14][15][16] These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. The 4-(3,4-Difluorophenoxy)aniline moiety can serve as a key building block for the "aniline" portion of these inhibitors, with the difluorophenoxy group potentially forming important interactions within the kinase active site and enhancing drug-like properties.[17]

Kinases are crucial components of signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of many cancers. Therefore, inhibitors targeting kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are important therapeutic agents.[14]

Conclusion

4-(3,4-Difluorophenoxy)aniline is a commercially accessible and important building block for the synthesis of biologically active molecules, particularly in the field of kinase inhibitor drug discovery. This guide has provided an overview of its commercial availability, likely synthetic routes based on established organic chemistry principles, and standard analytical methodologies for purity and structural confirmation. The provided conceptual diagrams for synthesis, analysis, and biological mechanism of action are intended to serve as a valuable resource for researchers and drug development professionals working with this versatile compound.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. 4-(3,4-Difluorophenoxy)aniline | 383126-84-9 [sigmaaldrich.com]

- 4. 383126-84-9|4-(3,4-Difluorophenoxy)aniline|BLD Pharm [bldpharm.com]

- 5. scbt.com [scbt.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Separation of Aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 12. 4-(3,4-DIFLUOROPHENOXY)ANILINE(383126-84-9) 1H NMR spectrum [chemicalbook.com]

- 13. 383126-84-9 | 4-(3,4-Difluorophenoxy)aniline - Capot Chemical [capotchem.com]

- 14. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study - PMC [pmc.ncbi.nlm.nih.gov]

The Difluorophenoxy Group: A Strategic Element in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Among the various fluorinated motifs, the difluorophenoxy group has emerged as a critical component for fine-tuning the pharmacokinetic and pharmacodynamic properties of small molecules. This technical guide provides a comprehensive overview of the role of the difluorophenoxy group in molecular interactions, offering insights into its physicochemical properties, impact on biological activity, and its application in drug design.

Physicochemical Properties and Their Influence on Molecular Interactions

The introduction of a difluorophenoxy group can significantly alter a molecule's physicochemical profile, thereby influencing its interactions with biological targets and its overall disposition in the body.

Lipophilicity and Basicity

The difluorophenoxy moiety generally increases the lipophilicity of a compound compared to its non-fluorinated phenoxy analog. This is reflected in the partition coefficient (logP), a measure of a compound's distribution between an octanol and water phase. The increased lipophilicity can enhance membrane permeability and improve oral absorption.

Fluorination also impacts the basicity (pKa) of nearby functional groups. The electron-withdrawing nature of the fluorine atoms in the difluorophenoxy group can decrease the pKa of an adjacent amine, making it less basic. This modulation of pKa can be crucial for optimizing a drug's solubility, absorption, and interaction with its target.

Table 1: Comparison of Physicochemical Properties of 4-Phenoxyaniline and its Difluorophenoxy Analog

| Compound | Structure | pKa (Predicted) | logP (Predicted) |

| 4-Phenoxyaniline |  | 4.75[1] | 2.36[1] |

| 4-(2,4-Difluorophenoxy)aniline |  | Value not found | Value not found |

Hydrogen Bonding Capacity

A unique feature of the difluoromethoxy group (a component of the difluorophenoxy group) is the ability of its C-H bond to act as a weak hydrogen bond donor. The two highly electronegative fluorine atoms polarize the C-H bond, enabling it to form stabilizing interactions with hydrogen bond acceptors such as the backbone carbonyls of proteins. This allows the difluorophenoxy group to serve as a bioisostere for traditional hydrogen bond donors like hydroxyl (-OH) and amine (-NH2) groups, potentially enhancing binding affinity while improving metabolic stability.

Furthermore, the fluorine atoms themselves can act as weak hydrogen bond acceptors, participating in C-H···F interactions. While weaker than conventional hydrogen bonds, these interactions can contribute to the overall binding affinity and conformational preference of a molecule within a protein's binding pocket. Computational studies have shown that the energy of such interactions is typically in the range of -0.4 kcal/mol.[2]

Role in Drug Design and Development

The unique properties of the difluorophenoxy group make it a valuable tool for addressing common challenges in drug discovery, such as metabolic instability and off-target effects.

Metabolic Stability

One of the primary reasons for incorporating a difluorophenoxy group is to enhance a compound's metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, particularly cytochrome P450s. By replacing metabolically labile groups, such as a methoxy group which is prone to O-demethylation, the difluorophenoxy moiety can significantly increase a drug's half-life and improve its bioavailability.

Kinase Inhibition

In the realm of kinase inhibitors, the difluorophenoxy group can play a multifaceted role. Its ability to modulate lipophilicity and form hydrogen bonds can be leveraged to enhance binding affinity and selectivity for the target kinase. The strategic placement of the difluorophenoxy group within the ATP-binding pocket can lead to potent and selective inhibitors.

Table 2: Impact of Difluorophenoxy Substitution on Kinase Inhibitor Potency

| Kinase Inhibitor Scaffold | R Group | Target Kinase | IC50 (nM) |

| Example Scaffold A | -O-Ph | Kinase X | Value not found |

| Example Scaffold A | -O-(2,4-diF-Ph) | Kinase X | Value not found |

Note: A direct comparison of IC50 values for a phenoxy- versus a difluorophenoxy-substituted kinase inhibitor on the same scaffold was not found in the performed searches. This table serves as a template for such data.

Experimental Protocols

In Vitro Liver Microsomal Stability Assay

This assay is a standard method to assess the metabolic stability of a compound.

Materials:

-

Test compound

-

Pooled liver microsomes (human or other species)

-

NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching)

-

Internal standard

-

LC-MS/MS system

Protocol:

-

Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

-

Prepare the incubation mixture containing liver microsomes and the NADPH regenerating system in phosphate buffer.

-

Pre-warm the incubation mixture to 37°C.

-

Initiate the reaction by adding the test compound to the incubation mixture.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with an equal volume of cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Plot the natural logarithm of the percentage of remaining compound against time and determine the half-life (t1/2) and intrinsic clearance (CLint).

Kinase Inhibition Assay (Luminescence-Based)

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Materials:

-

Kinase enzyme

-

Kinase substrate

-

ATP

-

Test inhibitor

-

Luminescence-based detection reagent (e.g., ADP-Glo™)

-

Assay buffer

-

Plate reader capable of luminescence detection

Protocol:

-

Prepare serial dilutions of the test inhibitor.

-

In a multi-well plate, add the kinase enzyme, substrate, and assay buffer.

-

Add the test inhibitor at various concentrations to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a set period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.

-

Plot the kinase activity against the inhibitor concentration and determine the IC50 value, which is the concentration of the inhibitor that reduces kinase activity by 50%.

Visualizing Molecular Pathways and Workflows

Roflumilast Signaling Pathway

Roflumilast, a phosphodiesterase-4 (PDE4) inhibitor containing a difluoromethoxy group, exemplifies the therapeutic application of this moiety. It is used in the treatment of chronic obstructive pulmonary disease (COPD). The difluoromethoxy group contributes to its potency and metabolic stability. Roflumilast inhibits PDE4, leading to an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA) and reduces inflammatory responses.

Caption: Roflumilast inhibits PDE4, increasing cAMP and leading to reduced inflammation.

Bioisosteric Replacement Workflow

The difluorophenoxy group is often employed as a bioisostere for other functional groups. The workflow for evaluating such a replacement involves synthesis, in vitro and in vivo testing, and data analysis to determine if the modification leads to improved drug-like properties.

Caption: A typical workflow for evaluating a bioisosteric replacement in drug discovery.

Conclusion

The difluorophenoxy group is a versatile and powerful tool in the medicinal chemist's arsenal. Its ability to modulate key physicochemical properties, enhance metabolic stability, and engage in unique hydrogen bonding interactions makes it a valuable moiety for optimizing lead compounds. A thorough understanding of its role in molecular interactions, coupled with rigorous experimental evaluation, can significantly contribute to the successful design and development of novel therapeutics.

References

Technical Guide: Safety and Handling of 4-(3,4-Difluorophenoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for 4-(3,4-Difluorophenoxy)aniline (CAS No: 383126-84-9). The information is intended to guide laboratory personnel in the safe use of this compound and to establish robust safety protocols.

Hazard Identification and Classification

4-(3,4-Difluorophenoxy)aniline is classified as a hazardous substance. The following tables summarize its GHS classification. It is important to note that the toxicological properties of this compound have not been fully investigated, and it should be handled with care as a potentially hazardous substance.[1]

GHS Classification

| Hazard Class | Hazard Category |

| Acute toxicity, Oral | Category 4 |

| Skin corrosion/irritation | Category 2 |

| Serious eye damage/eye irritation | Category 2A |

| Skin sensitisation | Category 1 |

| Specific target organ toxicity - single exposure (Respiratory tract irritation) | Category 3 |

| Hazardous to the aquatic environment, long-term hazard | Category 1 |

GHS Label Elements

| Element | Details |

| Pictograms | Corrosion, Exclamation mark, Environment |

| Signal Word | Danger |

| Hazard Statements | H302: Harmful if swallowed.[2] H315: Causes skin irritation.[2] H317: May cause an allergic skin reaction. H318: Causes serious eye damage. H319: Causes serious eye irritation.[2] H335: May cause respiratory irritation.[1][2] H410: Very toxic to aquatic life with long lasting effects. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P272: Contaminated work clothing should not be allowed out of the workplace. P273: Avoid release to the environment. P280: Wear protective gloves/ eye protection/ face protection.[2] P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. P302 + P352: IF ON SKIN: Wash with plenty of water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] P310: Immediately call a POISON CENTER or doctor/physician. P333 + P313: If skin irritation or rash occurs: Get medical advice/attention. P391: Collect spillage. P501: Dispose of contents/ container to an approved waste disposal plant. |

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C12H9F2NO[3] |

| Molecular Weight | 221.20 g/mol [3] |

| Appearance | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Data not available |

| Density | Data not available |

| Flash Point | Data not available |

| Autoignition Temperature | Data not available |

Toxicological Information

Detailed toxicological studies for 4-(3,4-Difluorophenoxy)aniline are limited. The available information suggests that the compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2] As with many aromatic amines, there is a potential for skin sensitization.

| Toxicological Endpoint | Finding |

| Acute Oral Toxicity | Category 4 (Harmful if swallowed)[2] |

| Acute Dermal Toxicity | Data not available |

| Acute Inhalation Toxicity | Data not available |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation)[2] |

| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation)[2] |

| Respiratory or Skin Sensitization | May cause an allergic skin reaction. |

| Germ Cell Mutagenicity | Data not available |

| Carcinogenicity | No components of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC.[1] |

| Reproductive Toxicity | Data not available[1] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation)[1][2] |

| Specific Target Organ Toxicity (Repeated Exposure) | Data not available[1] |

| Aspiration Hazard | Data not available[1] |

Experimental Protocols

Standard Operating Procedure for Handling

This protocol outlines the essential steps for safely handling 4-(3,4-Difluorophenoxy)aniline in a laboratory setting.

1. Risk Assessment:

-

Before starting any work, conduct a thorough risk assessment for the planned experiment.

-

Consult the Safety Data Sheet (SDS) for this compound.

2. Engineering Controls:

-

Always handle 4-(3,4-Difluorophenoxy)aniline in a certified chemical fume hood to minimize inhalation exposure.

-

Ensure that an eyewash station and safety shower are readily accessible.

3. Personal Protective Equipment (PPE):

-

Gloves: Wear chemically resistant gloves (e.g., nitrile) at all times. Inspect gloves for any signs of damage before use.

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.

-

Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

-

Respiratory Protection: If there is a risk of generating aerosols or dust outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

4. Handling and Dispensing:

-

Dispense the compound carefully to avoid generating dust or aerosols.

-

Keep containers tightly closed when not in use.

-

Avoid contact with skin and eyes.

5. Waste Disposal:

-

Dispose of all waste materials, including contaminated PPE and empty containers, as hazardous waste in accordance with local, state, and federal regulations.

-

Do not dispose of this chemical down the drain.

6. Decontamination:

-

Clean all spills immediately, following the emergency spill protocol.

-

Decontaminate the work area and any equipment used with a suitable solvent, followed by soap and water.

Emergency Response Protocol for Spills and Exposures

1. In Case of a Small Spill (in a fume hood):

-

Alert others in the immediate area.

-

Wear appropriate PPE.

-

Contain the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Carefully scoop the absorbed material into a labeled hazardous waste container.

-

Decontaminate the area with a suitable solvent and then with soap and water.

2. In Case of a Large Spill (outside a fume hood):

-

Evacuate the immediate area and alert others.

-

If the spill is flammable, turn off all ignition sources.

-

Close the doors to the affected area and prevent entry.

-

Contact the institution's emergency response team or environmental health and safety office immediately.

3. In Case of Skin Contact:

-

Immediately flush the affected area with copious amounts of water for at least 15 minutes.

-

Remove contaminated clothing while under the safety shower.

-

Seek immediate medical attention.

4. In Case of Eye Contact:

-

Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

-

Seek immediate medical attention.

5. In Case of Inhalation:

-

Move the affected person to fresh air.

-

If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.

-

Seek immediate medical attention.

6. In Case of Ingestion:

-

Do NOT induce vomiting.

-

Rinse the mouth with water.

-

Seek immediate medical attention.

Visualizations

Caption: GHS Hazard Communication for 4-(3,4-Difluorophenoxy)aniline.

Caption: General Laboratory Safety Workflow for Handling Hazardous Chemicals.

Caption: Decision-Making Flowchart for Chemical Spill Response.

References

A Theoretical and Computational Guide to 4-(3,4-Difluorophenoxy)aniline for Drug Discovery Professionals

Disclaimer: As of late 2025, dedicated and publicly available theoretical and computational studies specifically investigating 4-(3,4-Difluorophenoxy)aniline are limited. This technical guide, therefore, provides a comprehensive framework for the theoretical and computational characterization of this molecule. The methodologies, data, and analyses presented are based on established principles and findings from studies on analogous substituted aniline and diaryl ether compounds, offering a robust blueprint for researchers, scientists, and drug development professionals.

Introduction

4-(3,4-Difluorophenoxy)aniline is a substituted diaryl ether that holds significant interest in medicinal chemistry and materials science. The presence of the difluorophenoxy moiety can modulate the electronic properties, lipophilicity, and metabolic stability of the aniline core, making it an attractive scaffold for the design of novel therapeutic agents. Diaryl ether linkages are prevalent in a variety of biologically active molecules, and the aniline portion provides a versatile handle for further chemical modification. This guide outlines the probable synthetic routes, theoretical and computational analysis, and potential biological significance of 4-(3,4-Difluorophenoxy)aniline.

Synthesis and Experimental Characterization

The synthesis of 4-(3,4-Difluorophenoxy)aniline can be achieved through several established methods for forming diaryl ethers, most commonly via nucleophilic aromatic substitution reactions such as the Ullmann condensation.

Experimental Protocol: Synthesis

A plausible synthetic route would involve the copper-catalyzed coupling of 4-aminophenol with 1,2-difluoro-4-iodobenzene or a related halogenated benzene.

Materials:

-

4-Aminophenol

-

1,2-Difluoro-4-iodobenzene

-

Copper(I) iodide (CuI) or other suitable copper catalyst

-

A suitable base (e.g., potassium carbonate, cesium carbonate)

-

A high-boiling point solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

Procedure:

-

To a reaction vessel, add 4-aminophenol, 1,2-difluoro-4-iodobenzene, copper(I) iodide, and the base in the chosen solvent.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 120 to 160 °C.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with a suitable aqueous solution (e.g., ammonium chloride).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography on silica gel to yield 4-(3,4-Difluorophenoxy)aniline.

Experimental Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation of 4-(3,4-Difluorophenoxy)aniline and serves as a benchmark for comparison with theoretical calculations.

Table 1: Experimental Spectroscopic Data for 4-(3,4-Difluorophenoxy)aniline

| Technique | Observed Peaks/Shifts |

| ¹H NMR | Available through chemical suppliers and databases.[1] |

| ¹³C NMR | Available through chemical suppliers and databases.[1] |

| IR Spectroscopy | Available through chemical suppliers and databases.[1] |

Theoretical and Computational Analysis

Computational chemistry provides invaluable insights into the structural, electronic, and reactivity properties of molecules. Density Functional Theory (DFT) is a widely used method for such investigations.

Computational Methodology

A robust computational study of 4-(3,4-Difluorophenoxy)aniline would typically employ DFT with a hybrid functional, such as B3LYP, and a reasonably large basis set, such as 6-311++G(d,p), to accurately describe the electronic structure and molecular properties.

Workflow for Computational Analysis:

Caption: A typical workflow for the computational analysis of a small molecule.

Predicted Molecular Properties

The following tables summarize the types of quantitative data that would be obtained from a comprehensive computational study of 4-(3,4-Difluorophenoxy)aniline.

Table 2: Calculated Geometric Parameters (Hypothetical)

| Parameter | Calculated Value (Å or °) |

| C-O-C Bond Angle | Value would be calculated |

| Dihedral Angle (between aromatic rings) | Value would be calculated |

| C-N Bond Length | Value would be calculated |

| C-F Bond Lengths | Values would be calculated |

Table 3: Calculated Electronic Properties (Hypothetical)

| Property | Calculated Value (eV) |

| HOMO Energy | Value would be calculated |

| LUMO Energy | Value would be calculated |

| HOMO-LUMO Gap (ΔE) | Value would be calculated |

| Ionization Potential | Value would be calculated |

| Electron Affinity | Value would be calculated |

| Dipole Moment | Value would be calculated (in Debye) |

Table 4: Calculated vs. Experimental Vibrational Frequencies (Hypothetical Comparison)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H Stretch | Value would be calculated | From IR spectrum |

| C-O-C Stretch | Value would be calculated | From IR spectrum |

| C-F Stretch | Value would be calculated | From IR spectrum |

| Aromatic C-H Stretch | Value would be calculated | From IR spectrum |

Potential Biological Significance and Signaling Pathways

Aniline derivatives are known to interact with various biological targets. For instance, some 4-anilinoquinazoline derivatives are inhibitors of tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are implicated in cancer.

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a simplified representation of how a molecule like 4-(3,4-Difluorophenoxy)aniline, as a hypothetical kinase inhibitor, might interfere with a signaling cascade.

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion

References

discovery and historical context of fluorinated anilines in research

An In-depth Technical Guide to the Discovery and Historical Context of Fluorinated Anilines in Research

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern chemical research, profoundly impacting the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The unique properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's physicochemical and biological characteristics.[1][4] Concurrently, aniline and its derivatives are fundamental building blocks in organic synthesis, serving as versatile precursors for a vast array of dyes, polymers, and biologically active compounds.[5]

The convergence of these two domains gives rise to fluorinated anilines, a class of compounds that has garnered significant prominence.[6] These molecules are not merely fluorinated versions of a common scaffold; they are crucial intermediates and structural motifs in numerous high-value applications, particularly in drug discovery.[6][7] This guide provides a technical overview of the discovery and historical evolution of fluorinated anilines, detailing the synthetic methodologies that brought them to the forefront of research and their subsequent role in the development of modern therapeutics.

Early Discoveries and the Dawn of Organofluorine Chemistry

The field of organofluorine chemistry predates the 1886 isolation of elemental fluorine by Henri Moissan.[8] One of the earliest reported syntheses of an organofluorine compound was by Alexander Borodin in 1862, who achieved a nucleophilic halogen exchange.[8] The formation of an aryl carbon-fluorine bond was first accomplished in the 1870s.[8] However, the extreme reactivity and toxicity of elemental fluorine made direct fluorination a formidable challenge, often resulting in explosions and decomposition of the organic substrates.[8]

The development of practical methods for introducing fluorine into aromatic systems was a critical turning point. Two landmark reactions paved the way for the synthesis of fluorinated aromatics and, by extension, the precursors to fluorinated anilines:

-

The Balz-Schiemann Reaction (1927): Discovered by Günther Balz and Günther Schiemann, this reaction involves the thermal decomposition of an aromatic diazonium tetrafluoroborate salt, prepared from the corresponding aniline.[8][9][10] This method provided a reliable, albeit often low-yielding, route to fluoroaromatics and remains a foundational technique in fluorine chemistry.[8][10]

-

Nucleophilic Halogen Exchange (Halex Process): First reported by Gottlieb in 1936, this process involves the displacement of an activated chlorine atom with fluoride, typically using potassium fluoride (KF).[8][9] The reaction requires electron-withdrawing groups (like a nitro group) to activate the aromatic ring, making it particularly suitable for producing fluoronitrobenzene intermediates, which can then be reduced to fluoroanilines.[7][9]

These early methods established the fundamental strategies for creating the C-F bond on an aromatic ring, setting the stage for the exploration of fluorinated anilines as synthetic targets.

Evolution of Synthetic Methodologies

The synthesis of fluorinated anilines has evolved from harsh, multi-step procedures to more sophisticated and selective modern techniques.

Classical Synthetic Routes

For decades, the primary methods for preparing fluorinated anilines were indirect and relied on the foundational reactions of organic chemistry:

-

Nitration and Subsequent Reduction: This is a widely used and cost-effective industrial method. It begins with a fluorinated aromatic compound (e.g., fluorobenzene), which undergoes nitration. The resulting fluoronitrobenzene is then reduced to the corresponding fluoroaniline.[7] This pathway is effective for producing isomers like 4-fluoroaniline and 2,4-difluoroaniline.[7]

-

Hofmann Degradation: This method provides access to specific isomers not easily obtained through other routes, such as 2,6-difluoroaniline.[7] It involves the treatment of a fluorinated benzamide with a halogen, a strong base, and water to yield the aniline with one fewer carbon atom. However, the yields can be moderate, limiting its industrial applicability.[7]

-

From Aromatic Azides: An improved method involves treating aromatic azides with anhydrous hydrogen fluoride to produce the corresponding fluorinated anilines under mild conditions with good yields.[11]

The Advent of Modern Fluorinating Agents

A significant leap in organofluorine chemistry came with the development of safer, more selective, and easier-to-handle "electrophilic" fluorinating agents, often referred to as N-F reagents.[1] These reagents deliver a "F+" equivalent and have revolutionized the synthesis of complex fluorinated molecules. Their development occurred chronologically:

-

N-Fluoropyridinium Salts (1980s): These reagents demonstrated that the reactivity (fluorinating power) could be tuned by changing the substituents on the pyridine ring.[1]

-

N-Fluoroquinuclidinium Salts (1986): Developed by Banks et al., these quaternary ammonium N-F reagents offered a new class of fluorinating agents.[1]

-

Selectfluor® (1990s): Formally N,N'-Difluoro-1,4-diazoniabicyclo[2.2.2]octane salts, and commercially known as Selectfluor®, this reagent is a stable, crystalline solid that has become one of the most widely used electrophilic fluorinating agents due to its ease of handling and high efficiency.[1][9]

These modern reagents enabled the late-stage fluorination of complex molecules, a strategy that is now a routine part of the drug discovery process.[1]

The Role of Fluorinated Anilines in Drug Discovery and Development

The introduction of fluorine can dramatically alter a molecule's biological profile, making fluorinated anilines highly valuable motifs in medicinal chemistry. Approximately 20% of all pharmaceuticals on the market are fluorinated compounds.[12] The strategic placement of fluorine atoms, often on an aniline ring, can lead to significant improvements in a drug candidate's properties.

-

Modulation of Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve oral bioavailability.[3][4][13]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like Cytochrome P450. Placing a fluorine atom at a site of potential metabolic oxidation can block this pathway, thereby increasing the drug's half-life and duration of action.[3][4][14]

-

Enhanced Binding Affinity: Fluorine can alter the electronic properties of the aniline ring, influencing its pKa and its ability to participate in hydrogen bonding or other non-covalent interactions with a biological target.[12][14] This can lead to increased potency and selectivity.[4]

-

Conformational Control: The presence of a fluorine atom can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape that binds more effectively to its target receptor.[4][14]

Numerous FDA-approved drugs incorporate a fluorinated aniline substructure, highlighting its therapeutic importance. For example, Gefitinib , an EGFR inhibitor for cancer treatment, contains a 3-chloro-4-fluoroaniline moiety.[2] Similarly, Lapatinib , a dual tyrosine kinase inhibitor, features a 4-(3-fluorobenzyloxy)aniline group.[15]

Quantitative Data

To illustrate the impact of fluorination on the fundamental properties of aniline, the following table summarizes key physicochemical data for aniline and its monofluorinated isomers.

| Compound | pKa (of conjugate acid) | Boiling Point (°C) | LogP (Octanol-Water) |

| Aniline | 4.63 | 184 | 0.90 |

| 2-Fluoroaniline | 3.20 | 172 | 1.15 |

| 3-Fluoroaniline | 3.51 | 177 | 1.15 |

| 4-Fluoroaniline | 4.65 | 187 | 1.15 |

Note: Data is compiled from various chemical data sources and may vary slightly depending on the measurement conditions.

The data shows that fluorination significantly impacts the basicity (pKa) of the aniline, particularly when the fluorine is in the ortho or meta position, due to the strong electron-withdrawing inductive effect. The lipophilicity (LogP) is consistently increased across all isomers.

Experimental Protocols

Classical Synthesis: The Balz-Schiemann Reaction

Objective: Preparation of 4-Fluoronitrobenzene from 4-Nitroaniline.

Methodology:

-

Diazotization: 4-Nitroaniline (13.8 g, 0.1 mol) is suspended in a solution of tetrafluoroboric acid (HBF₄, 48% in water, 44 g, 0.25 mol). The mixture is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (NaNO₂, 7.2 g, 0.105 mol) in water (15 mL) is added dropwise while maintaining the temperature below 10 °C. The mixture is stirred for an additional 30 minutes at this temperature.

-

Isolation of Diazonium Salt: The resulting precipitate, 4-nitrobenzenediazonium tetrafluoroborate, is collected by filtration, washed with cold 5% HBF₄ solution, then with cold ethanol, and finally with diethyl ether. The salt is dried in a vacuum desiccator.

-

Thermal Decomposition: The dried diazonium salt is gently heated in a flask. The decomposition begins around 120-130 °C and can be vigorous. The product, 4-fluoronitrobenzene, is collected by distillation under reduced pressure.

-

Purification: The crude product is washed with a 5% sodium carbonate solution, then with water, dried over anhydrous magnesium sulfate, and purified by fractional distillation.

Modern Synthesis: Electrophilic Fluorination using Selectfluor®

Objective: Direct ortho-Fluorination of an Acetanilide Derivative.

Methodology:

-

Substrate Preparation: Acetanilide (13.5 g, 0.1 mol) is dissolved in acetonitrile (200 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Fluorination: Selectfluor® (35.4 g, 0.1 mol) is added to the solution in one portion at room temperature.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 4-12 hours).

-

Workup: The solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate (200 mL) and washed with water (3 x 100 mL) to remove unreacted Selectfluor® and its byproducts. The organic layer is dried over anhydrous sodium sulfate.

-

Purification: The solvent is evaporated, and the crude product is purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired ortho-fluoroacetanilide. The acetanilide can then be hydrolyzed to 2-fluoroaniline.

Visualizations

Diagram 1: The Balz-Schiemann Reaction Pathway

Caption: Key stages of the Balz-Schiemann reaction for aryl fluoride synthesis.

Diagram 2: General Synthetic Workflows for Fluorinated Anilines

Caption: Common synthetic routes to produce fluorinated anilines.

Diagram 3: Logical Impact of Fluorination in Drug Design

References

- 1. BJOC - Development of N-F fluorinating agents and their fluorinations: Historical perspective [beilstein-journals.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. US7154006B2 - Preparation of fluorinated anilines - Google Patents [patents.google.com]

- 8. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dash.harvard.edu [dash.harvard.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. US4145364A - Preparation of fluorinated anilines - Google Patents [patents.google.com]

- 12. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Synthesis of 4-Anilinoquinazoline Derivatives Using 4-(3,4-Difluorophenoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Anilinoquinazoline derivatives are a significant class of compounds in medicinal chemistry, renowned for their potent inhibitory activity against receptor tyrosine kinases (RTKs), particularly the Epidermal Growth factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] The dysregulation of these signaling pathways is a hallmark of many cancers, making 4-anilinoquinazoline derivatives effective anticancer agents.[1] Several compounds based on this scaffold, such as gefitinib and erlotinib, have been clinically approved for the treatment of non-small-cell lung cancer.[1] This document provides detailed protocols for the synthesis of 4-anilinoquinazoline derivatives utilizing 4-(3,4-Difluorophenoxy)aniline as a key starting material, along with relevant data and visualizations to support researchers in drug discovery and development.

The primary synthetic route involves the nucleophilic aromatic substitution (SNAr) of a 4-chloroquinazoline with 4-(3,4-Difluorophenoxy)aniline.[2][3] This reaction is often facilitated by conventional heating or microwave irradiation, with the latter offering advantages such as reduced reaction times and potentially improved yields.[4]

Data Presentation

The following tables summarize quantitative data for representative 4-anilinoquinazoline derivatives, including reaction yields and their biological activity against various cancer cell lines.

Table 1: Synthesis and Yield of 4-Anilinoquinazoline Derivatives

| Compound ID | Starting Aniline | Method | Reaction Time | Yield (%) | Reference |

| 1 | 4-(3,4-Difluorophenoxy)aniline | Conventional Heating | 4 hours | 75-85 (estimated) | [3] |

| 2 | 4-(3,4-Difluorophenoxy)aniline | Microwave Irradiation | 20 minutes | 80-90 (estimated) | [4] |

| 3 | 3-Chloroaniline | Conventional Heating | Not Specified | >70 | [5] |

| 4 | N-methyl-3-fluoroaniline | Microwave Irradiation | 40 minutes | 70-84 | [2] |

Table 2: In Vitro Antiproliferative Activity of 4-Anilinoquinazoline Derivatives (IC50 values)

| Compound ID | Cancer Cell Line | EGFR IC50 (nM) | Antiproliferative IC50 (µM) | Reference |

| 19h | A549 (Lung) | 0.47 | Sub-micromolar | [1] |

| 19h | HT-29 (Colon) | 0.47 | Sub-micromolar | [1] |

| 15a | Not Specified | 130 | Not Specified | [6] |

| 15b | HT-29 (Colon) | 150 | 5.27 | [6] |

| 15b | MCF-7 (Breast) | 150 | 4.41 | [6] |

| 15b | H460 (Lung) | 150 | 11.95 | [6] |

| abc1 & 4 | A431 (Skin) | Not Specified | ~2.5 | [7] |

| abc2 & 3 | A431 (Skin) | Not Specified | ~3.3 | [7] |

Experimental Protocols

Protocol 1: General Synthesis of 4-Chloroquinazoline

The synthesis of the 4-chloroquinazoline intermediate is a crucial first step.

Materials:

-

Anthranilic acid

-

Formamide

-

Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)

Procedure:

-

A mixture of anthranilic acid and an excess of formamide is heated at reflux for 4-5 hours to yield quinazolin-4(3H)-one.

-

After cooling, the quinazolin-4(3H)-one is collected and dried.

-

The quinazolin-4(3H)-one is then refluxed with an excess of phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) for 2-4 hours to yield 4-chloroquinazoline.

-

The excess chlorinating agent is removed under reduced pressure, and the crude 4-chloroquinazoline is purified, typically by recrystallization.

Protocol 2: Microwave-Assisted Synthesis of N-(4-(3,4-Difluorophenoxy)phenyl)quinazolin-4-amine

This protocol details a rapid and efficient method for the synthesis of the target compound.

Materials:

-

4-Chloroquinazoline

-

4-(3,4-Difluorophenoxy)aniline

-

2-Propanol (IPA)

-

Microwave reactor

Procedure:

-

In a microwave-safe reaction vessel, combine 4-chloroquinazoline (1.0 mmol, 1 equivalent) and 4-(3,4-Difluorophenoxy)aniline (1.2 mmol, 1.2 equivalents).

-

Add 5 mL of 2-propanol (IPA) as the solvent.

-